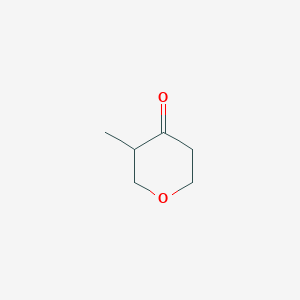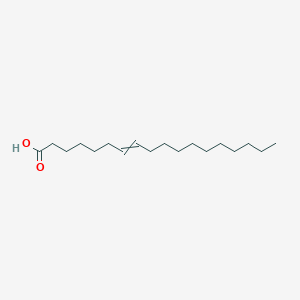
Boc-D-Leu-OMe
Übersicht
Beschreibung
“Boc-D-Leu-OMe” is a derivative of the amino acid Leucine, protected by a Boc (tert-butoxycarbonyl) group . The Boc group is a protective group used in organic synthesis. It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of Boc-D-Leu-OMe is similar to that of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester . Each molecule takes a similar open conformation in which the tert-butoxycarbonyl group and D-leucine isobutyl side chain are located facing parallel to each other .Chemical Reactions Analysis
Boc-D-Leu-OMe, like other Boc-protected amino acids, can undergo various chemical reactions. For instance, it can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
Boc-D-Leu-OMe has a molecular formula of C12H23NO4 . Its molecular weight is 245.32 .Wissenschaftliche Forschungsanwendungen
Nanotechnology and Material Science
Researchers are exploring the self-assembly properties of peptides like Boc-D-Leu-OMe to create nanostructures, such as nanotubes and water-channels. These structures have potential applications in environmental technology due to their benign nature and the interesting physico-chemical properties conferred by water in their inner cavities .
Immunology Research
Derivatives of leucine, such as Leu-Leu-OMe, have been used to induce protease-dependent cell death (apoptosis) in immune cells like mast cells, phagocytes, monocytes/macrophages, and natural killer cells. This has implications for studying immune responses and developing therapies .
Safety and Hazards
Zukünftige Richtungen
The future directions of Boc-D-Leu-OMe could involve its use in peptide synthesis. For instance, a study has shown that Boc-protected peptides can be used in solution-phase peptide synthesis (SolPPS), where peptide bond formation occurs in a few minutes with high efficiency and no epimerization . This could potentially make Boc-D-Leu-OMe a valuable tool in the development of peptide-based therapeutics .
Wirkmechanismus
Target of Action
Boc-D-Leu-OMe, also known as tert-butyloxycarbonyl-D-leucine methyl ester, is a derivative of the amino acid leucine . It’s primarily used in peptide synthesis, particularly in the creation of peptide-based functional molecules
Mode of Action
The mode of action of Boc-D-Leu-OMe is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino moiety during synthesis, preventing unwanted side reactions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Biochemical Pathways
Boc-D-Leu-OMe plays a role in the synthesis of peptides, which can form various micro to nanostructures. These structures have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices . .
Result of Action
The result of Boc-D-Leu-OMe’s action is primarily seen in its role in peptide synthesis. For example, it has been used in the development of a safe ultraviolet filter for skin protection from UVA/UVB sun irradiation . .
Eigenschaften
IUPAC Name |
methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Leu-OMe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)


